4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine
Description
4-{[(1-Bromo-2-naphthyl)oxy]acetyl}morpholine is a morpholine derivative featuring a naphthalene ring substituted with bromine at the 1-position and an oxygen-linked acetyl group connecting to the morpholine ring. This compound is hypothesized to exhibit unique chemical and biological properties due to its hybrid structure, combining the rigidity of the naphthalene system, the reactivity of the bromine atom, and the solubility-enhancing morpholine ring.
Properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c17-16-13-4-2-1-3-12(13)5-6-14(16)21-11-15(19)18-7-9-20-10-8-18/h1-6H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBAPUKSRFYWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=C(C3=CC=CC=C3C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine typically involves the following steps:
Formation of 1-bromo-2-naphthol: This can be achieved by bromination of 2-naphthol using bromine in the presence of a suitable solvent such as acetic acid.
Etherification: The 1-bromo-2-naphthol is then reacted with chloroacetic acid to form 1-bromo-2-naphthyl chloroacetate.
Acetylation: The 1-bromo-2-naphthyl chloroacetate is then reacted with morpholine in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the naphthyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted naphthyl derivatives.
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives of the acetyl group.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine involves several steps, typically beginning with the reaction of morpholine with an appropriate acylating agent. The presence of the naphthyl group enhances the compound's lipophilicity, which can influence its biological activity.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents | Product |
|---|---|---|---|
| 1 | Acylation | Morpholine + Acetylating Agent | Acetylated Morpholine |
| 2 | Bromination | Naphthol + Bromine | 1-Bromo-2-naphthol |
| 3 | Coupling | Acetylated Morpholine + 1-Bromo-2-naphthol | This compound |
Biological Activities
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Activity
A recent study evaluated the antibacterial efficacy of morpholine derivatives against resistant strains. The results showed that certain derivatives exhibited inhibition zones comparable to traditional antibiotics, suggesting potential as alternatives in treating resistant infections .
Table 2: Antibacterial Activity Results
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 28 |
| Morpholine Derivative A | E. coli | 25 |
| Morpholine Derivative B | Proteus mirabilis | 30 |
Therapeutic Potential
The structural characteristics of this compound suggest its potential as a scaffold for developing new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for further exploration in drug discovery.
Potential Applications:
- Antimicrobial Agents: Given its antibacterial properties, this compound could be developed into new antibiotics.
- Anticancer Research: Preliminary studies indicate that similar morpholine derivatives may have cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action.
- Neuropharmacology: The morpholine structure is often associated with neuroactive compounds, suggesting possible applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of 4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine involves its interaction with various molecular targets. The bromine atom in the naphthyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition of their activity. The morpholine ring can interact with receptor sites, potentially modulating their activity.
Comparison with Similar Compounds
Key Structural Features :
- Bromine at the 1-position : Enhances electrophilic reactivity and halogen bonding capabilities.
- Acetyl linker : Bridges the naphthyloxy group to morpholine, influencing steric and electronic properties.
- Morpholine ring : Improves solubility and bioavailability due to its hydrophilic nature.
Comparison with Similar Compounds
The compound’s uniqueness lies in its specific substitution pattern and functional groups. Below is a detailed comparison with structurally related morpholine derivatives:
Table 1: Structural and Functional Comparison of 4-{[(1-Bromo-2-naphthyl)oxy]acetyl}morpholine and Analogs
*Molecular formula inferred from [(1-bromo-2-naphthyl)oxy]acetic acid (C₁₂H₉BrO₃, ) and morpholine (C₄H₉NO).
Key Findings from Comparative Analysis
Substituent Position Effects :
- Bromine at the 1-position on naphthalene (target compound) vs. 4-bromo-3-fluorobenzyl (): The naphthyl group’s extended aromatic system may enhance binding to hydrophobic pockets in enzymes, while benzyl-substituted analogs are more compact and suitable for targeting smaller active sites .
Linker Impact: Acetyl vs. Ethyl linkers, however, offer greater flexibility .
Lipophilicity and Bioavailability :
- The target compound’s predicted cLog P (~4.2, based on ’s data for similar naphthyl-morpholine derivatives) suggests moderate lipophilicity, balancing membrane permeability and solubility. Analogs with fluorine or hydrophilic groups (e.g., amides in ) exhibit lower cLog P values (~3.2–3.8), favoring aqueous solubility .
Biological Activity :
- Morpholine derivatives with halogenated aromatic systems (e.g., 4-(4-Bromo-3-fluorobenzyl)morpholine) show promise in targeting enzymes like cyclooxygenase (COX) via hydrophobic and halogen-bonding interactions . The target compound’s bromonaphthyl group may similarly inhibit enzymes involved in inflammation or cancer pathways.
Biological Activity
The compound 4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The structure of This compound can be depicted as follows:
- Core Structure : Morpholine ring
- Substituents :
- Acetyl group
- Bromonaphthyl moiety
This specific arrangement contributes to its biological activity, particularly through interactions with biological macromolecules.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives featuring naphthyl groups have shown potent inhibitory effects against various bacterial strains. A SAR (Structure-Activity Relationship) study highlighted that modifications to the naphthyl substituent can enhance antimicrobial potency while reducing lipophilicity, thus improving safety profiles .
Antitumor Activity
Naphthoquinone derivatives, closely related to the naphthyl moiety in our compound, have demonstrated notable anticancer effects. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. This suggests that This compound may share similar pathways, potentially acting as an alkylating agent for DNA and inducing cell cycle arrest in cancerous cells .
Enzyme Inhibition
The compound's structural features suggest potential inhibition of key enzymes involved in metabolic pathways. For example, compounds with morpholine structures have been explored as inhibitors of bacterial enzymes such as MenA, which is critical for bacterial survival. Initial biological results have shown that naphthyl substitutions retain inhibitory potency against such targets .
Case Study 1: Antimicrobial Efficacy
In a recent study, a series of morpholine derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive bacteria including Staphylococcus aureus. The results indicated that compounds with a similar naphthyl structure exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, suggesting their potential as effective antibacterial agents .
Case Study 2: Anticancer Activity
A study focusing on naphthoquinone derivatives reported that certain compounds induced apoptosis in glioma cells through redox cycling mechanisms. These findings imply that This compound could similarly affect cancer cell viability by exploiting oxidative stress pathways .
Research Findings Summary
Q & A
Q. What are the standard synthetic protocols for 4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine?
The synthesis typically involves two key steps: (1) formation of the naphthyl ether via nucleophilic substitution and (2) coupling with morpholine. For example, 1-bromo-2-naphthol is reacted with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) in DMF to form the acetyl intermediate. The morpholine ring is then introduced via nucleophilic acyl substitution. Reaction progress is monitored by TLC (n-hexane:ethyl acetate, 9:1), and purification is achieved via column chromatography .
Q. What spectroscopic methods are used to confirm the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns protons and carbons, with deshielded signals for the acetyl group (~2.5 ppm for CH₃) and brominated naphthyl ring (aromatic protons at 7.2–8.5 ppm).
- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺).
- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between naphthyl and morpholine groups) .
Q. How does the bromine substituent influence the reactivity of the naphthyl ring?
The bromine atom acts as an electron-withdrawing group, directing electrophilic substitution to the para position relative to the oxygen. It also enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
Q. What are the recommended storage conditions for this compound?
Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and hydrolysis. Similar brominated morpholine derivatives show stability under these conditions .
Advanced Research Questions
Q. How can competing side reactions during synthesis be minimized?
- Temperature control : Maintain reactions at 0–25°C to suppress acetyl hydrolysis.
- Protecting groups : Use tert-butyloxycarbonyl (Boc) for morpholine’s amine if needed.
- Solvent selection : Anhydrous DMF minimizes water interference during nucleophilic steps .
Q. How to resolve discrepancies between computational models and experimental structural data?
Combine density functional theory (DFT) calculations with X-ray crystallography. For example, optimize the molecule’s geometry computationally and compare bond lengths/angles with crystallographic data (e.g., C–C mean deviation: 0.004 Å ). Adjust models for solvent polarity and lattice effects.
Q. What strategies prevent acetyl group hydrolysis during synthetic steps?
Q. How to identify decomposition products under acidic conditions?
Use LC-MS to detect hydrolysis fragments (e.g., morpholine and 1-bromo-2-naphthol). Compare retention times and fragmentation patterns with authentic standards. Accelerated stability studies (40°C, 75% RH) can simulate degradation pathways .
Q. What evidence supports the SN2 mechanism in ether bond formation?
- Kinetic data : Second-order kinetics (rate ∝ [naphtholate][propargyl bromide]).
- Steric effects : Bulky naphthyl group disfavors planar carbocation intermediates (SN1).
- Stereochemical inversion : X-ray data shows retention of configuration at the reaction site .
Q. How to address conflicting NMR data from different research groups?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
